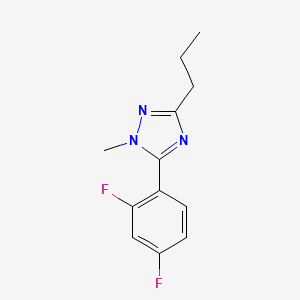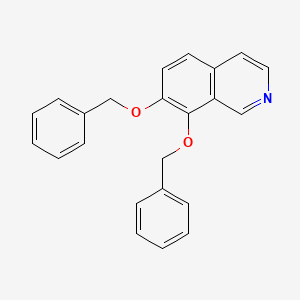![molecular formula C6H6N6S B12899834 4-amino-2H-pyrazolo[3,4-d]pyrimidine-3-carbothioamide CAS No. 90213-36-8](/img/structure/B12899834.png)
4-amino-2H-pyrazolo[3,4-d]pyrimidine-3-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-AMINO-1H-PYRAZOLO[3,4-D]PYRIMIDINE-3-CARBOTHIOAMIDE is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. . The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-AMINO-1H-PYRAZOLO[3,4-D]PYRIMIDINE-3-CARBOTHIOAMIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-1H-pyrazole-3-carboxamide with thiourea in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: 4-AMINO-1H-PYRAZOLO[3,4-D]PYRIMIDINE-3-CARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or thiols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
作用機序
The mechanism of action of 4-AMINO-1H-PYRAZOLO[3,4-D]PYRIMIDINE-3-CARBOTHIOAMIDE involves its interaction with specific molecular targets, primarily protein kinases. The compound binds to the active site of kinases, inhibiting their activity and thereby disrupting key signaling pathways involved in cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
4-AMINOPYRAZOLO[3,4-D]PYRIMIDINE: Shares a similar core structure but lacks the carbothioamide group.
PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE: Another heterocyclic compound with a different arrangement of nitrogen atoms in the ring system.
Uniqueness: 4-AMINO-1H-PYRAZOLO[3,4-D]PYRIMIDINE-3-CARBOTHIOAMIDE is unique due to the presence of both amino and carbothioamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile modifications and interactions with various biological targets, enhancing its potential as a therapeutic agent .
特性
CAS番号 |
90213-36-8 |
|---|---|
分子式 |
C6H6N6S |
分子量 |
194.22 g/mol |
IUPAC名 |
4-amino-2H-pyrazolo[3,4-d]pyrimidine-3-carbothioamide |
InChI |
InChI=1S/C6H6N6S/c7-4-2-3(5(8)13)11-12-6(2)10-1-9-4/h1H,(H2,8,13)(H3,7,9,10,11,12) |
InChIキー |
SYMHELSHTIKFSU-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=NNC(=C2C(=N1)N)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanone, 1-[5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]-](/img/structure/B12899754.png)
![N,N-Diethyl-2-{[6-(phenylethynyl)pyridazin-3-yl]oxy}ethan-1-amine](/img/structure/B12899764.png)
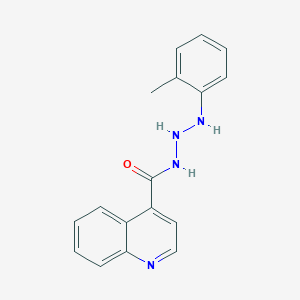
![Ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate](/img/structure/B12899771.png)
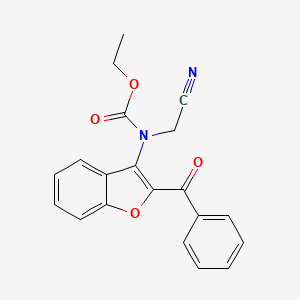
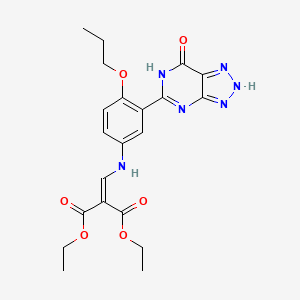
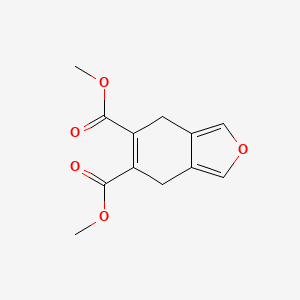
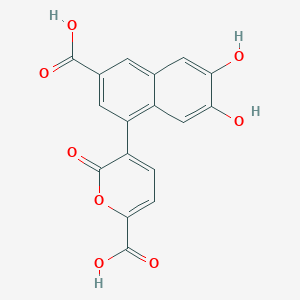
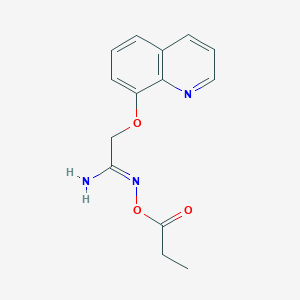
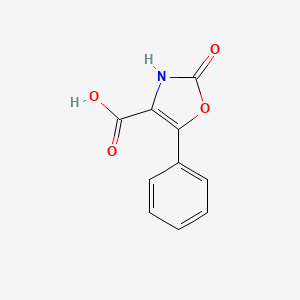
![9-[3-(4,5-Dihydro-1,3-oxazol-2-YL)propyl]-9H-carbazole](/img/structure/B12899810.png)
